1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by chlorination and subsequent amination . Industrial production methods often employ similar strategies but are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of CDKs, which are crucial for cell cycle progression. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the strong interaction between the compound and CDK2, highlighting its potential as a selective inhibitor .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: Known for its potent inhibition of casein kinase 1 (CK1).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its selectivity and potency as a CDK inhibitor .
Properties
CAS No. |
58791-62-1 |
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Molecular Formula |
C12H11ClN6 |
Molecular Weight |
274.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H11ClN6/c1-6-9-10(14)16-12(15)17-11(9)19(18-6)8-4-2-7(13)3-5-8/h2-5H,1H3,(H4,14,15,16,17) |
InChI Key |
NZTCSBSRZALNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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